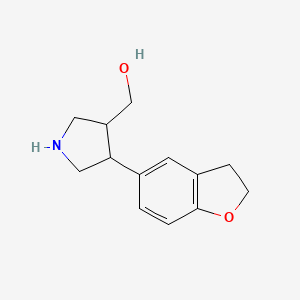(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol
CAS No.: 2097975-61-4
Cat. No.: VC3186673
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097975-61-4 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | [4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H17NO2/c15-8-11-6-14-7-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,14-15H,3-4,6-8H2 |
| Standard InChI Key | JPAPRZQKYMTZMQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C3CNCC3CO |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3CNCC3CO |
Introduction
Structural Characterization
Molecular Structure
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol consists of three primary structural components that contribute to its chemical identity and potential reactivity:
-
A pyrrolidine heterocycle serving as the central scaffold
-
A 2,3-dihydrobenzofuran substituent attached at position 4 of the pyrrolidine ring
-
A hydroxymethyl (CH₂OH) group at position 3 of the pyrrolidine ring
This arrangement creates multiple stereogenic centers within the molecule, particularly at positions 3 and 4 of the pyrrolidine ring, potentially yielding different stereoisomers with unique three-dimensional conformations and biological activities.
Structurally Related Compounds
The core pyrrolidin-3-ylmethanol structure appears in several related compounds that provide insight into the potential properties and synthesis of our target molecule:
-
(S)-Pyrrolidin-3-ylmethanol (CAS: 110013-19-9)
-
(trans-4-Methylpyrrolidin-3-yl)methanol (CAS: 945723-36-4)
-
Pyrrolidin-3-ylmethanol hydrochloride hydrate (CAS: 1452519-32-2)
-
(R)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3)
Synthetic Methodologies
Stereoselective Synthesis Considerations
To control the stereochemistry of the target compound, methods described for related pyrrolidine derivatives provide valuable guidance:
-
Starting from a protected pyrrolidine scaffold
-
Performing dihydroxylation using osmium tetroxide to establish specific stereochemistry
-
Transforming the dihydroxy compound through mesylation and subsequent reactions
-
Introducing the aromatic substituent with stereochemical control
A relevant example from the literature describes the conversion of a protected pyrrolidine to a dihydroxy derivative using osmium tetroxide and N-methylmorpholine-N-oxide, establishing defined stereochemistry that could be maintained through subsequent transformations .
Physicochemical Properties and Characterization
Predicted Properties
Based on its structure, (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol would likely exhibit:
-
Moderate aqueous solubility due to the hydroxyl group and basic nitrogen
-
Lipophilic character contributed by the dihydrobenzofuran moiety
-
Hydrogen bond donor capacity (hydroxyl group) and acceptor capacity (hydroxyl oxygen, pyrrolidine nitrogen)
-
Basic properties attributed to the pyrrolidine nitrogen
-
Potential for multiple conformational states due to the flexible hydroxymethyl group
Analytical Characterization Techniques
For structurally similar compounds, the following analytical methods have proven effective:
| Technique | Application | Expected Outcomes |
|---|---|---|
| ¹H NMR Spectroscopy | Structural confirmation | Characteristic signals for aromatic protons (6.5-7.5 ppm), pyrrolidine ring protons (2.5-3.5 ppm), and hydroxymethyl protons (3.5-4.0 ppm) |
| Mass Spectrometry | Molecular weight verification | [M+H]⁺ peak corresponding to molecular weight plus one |
| LC-MS | Purity assessment | Chromatographic retention time and mass spectral data |
| HPLC | Quantitative analysis | Separation of stereoisomers and assessment of optical purity |
For a related compound in the literature, NMR spectroscopy revealed characteristic signals: "¹H NMR (400 MHz, CDCl₃) δ 6.88 (dd, J=13.4, 8.6 Hz, 1H), 6.31-6.08 (m, 2H), 3.80-3.75 (s, 3H), 3.72-3.64 (m, 2H), 3.55-3.43 (m, 2H), 3.42-3.34 (m, 1H), 3.29-3.21 (m, 1H), 2.57-2.44 (m, 1H), 2.15-2.06 (m, 1H), 1.77 (dd, J=12.5, 7.7 Hz, 1H), 1.64 (br. s, 1H)" .
Research Challenges and Future Directions
Synthetic Challenges
Several challenges may be encountered in the synthesis of (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol:
-
Stereochemical Control: Managing the stereochemistry at positions 3 and 4 of the pyrrolidine ring would require careful selection of reagents and reaction conditions.
-
Regioselectivity: Ensuring selective functionalization at position 4 of the pyrrolidine ring might necessitate specialized catalysts or directing groups.
-
Yield Optimization: Based on related examples, the introduction of aryl groups to pyrrolidine scaffolds can proceed with modest yields (e.g., 13% for a similar N-arylation) , suggesting that yield optimization would be an important consideration.
Future Research Directions
Promising avenues for future research on (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol include:
-
Development of efficient stereoselective synthetic routes
-
Comprehensive evaluation of physicochemical properties
-
Assessment of biological activity profiles, particularly for enzyme inhibition
-
Investigation of structure-activity relationships through systematic modification of the core structure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume